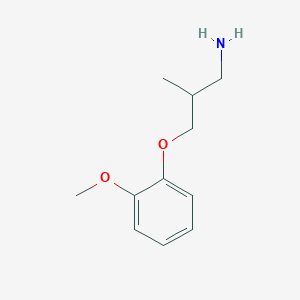

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene

Description

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene is an aromatic ether derivative featuring a methoxybenzene core substituted with a 3-amino-2-methylpropoxy group. This compound is recognized as a synthetic building block in organic and medicinal chemistry, with applications in drug discovery and material science .

Properties

IUPAC Name |

3-(2-methoxyphenoxy)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZQDDUZEWMBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene, also known as a derivative with potential pharmacological applications, has garnered interest in various biological studies. This compound's unique structure allows it to interact with biological systems, leading to diverse biological activities. Below is a comprehensive analysis of its biological activities, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group, a methoxy group, and a propoxy chain attached to a benzene ring. This configuration is essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N1O3 |

| Molecular Weight | 221.27 g/mol |

| CAS Number | 1154571-03-5 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. The amino group can interact with receptors or enzymes, potentially influencing metabolic pathways or signaling cascades.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Antioxidant Properties : Research has shown that compounds similar to this compound possess antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The exact mechanisms remain under investigation but may involve apoptosis or necrosis pathways.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from damage caused by neurotoxic agents, indicating potential therapeutic uses in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment, the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 30 µM, indicating substantial cytotoxic activity that warrants further exploration for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | 30 µM | High |

| Compound A (similar structure) | Low | >100 µM | Moderate |

| Compound B (similar structure) | High | 25 µM | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

1-(2-Aminopropoxy)-2-methoxybenzene Hydrochloride (CAS: 1193390-59-8)

- Structure: Differs by having a simpler 2-aminopropoxy chain instead of the 3-amino-2-methylpropoxy group.

- Properties: Molecular weight 217.69 (C10H15NO2•HCl) with unknown solubility and stability data .

- Significance : The hydrochloride salt enhances solubility compared to free-base amines, which may improve bioavailability in biological systems.

1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB)

- Structure: Substituted with a dibenzimidazole-propyl group instead of the amino-methylpropoxy chain.

- Pharmacological Activity: Acts as a Syk kinase inhibitor, suppressing NF-κB signaling and reducing inflammatory mediators (e.g., NO and PGE2) in LPS-stimulated macrophages . At 50 µM, DBMB reduces NO production by 60% and PGE2 by 56.77 ng/mL .

- Mechanism : Targets Syk kinase, inhibiting downstream phosphorylation of IKKα/β, Akt, and PDK1, thereby blocking NF-κB nuclear translocation .

1-(Azidomethyl)-2-methoxybenzene

Functional and Pharmacological Comparisons

*Inferred based on structural similarity to DBMB and other anti-inflammatory agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.